Precise +1 Da Mass Shift Enables Unambiguous MS Quantitation Without Chromatographic Interference
Fmoc-Leu-OH-15N delivers a net mass shift of +1 Da relative to unlabeled Fmoc-Leu-OH (M vs. M+1). This single‑Dalton increment is the minimal isotopic displacement that still permits baseline resolution in MS1 spectra, avoiding the larger retention‑time shifts sometimes observed with heavily labeled (M+6, M+7) analogs . The 15N label is incorporated exclusively into the amide nitrogen, ensuring that the peptide’s hydrophobic character and reversed‑phase retention time remain essentially identical to the unlabeled version—a prerequisite for accurate isotope‑dilution MS where light and heavy peptides must co‑elute [1].
| Evidence Dimension | Mass shift (Δ Da relative to unlabeled Fmoc-Leu-OH) |
|---|---|
| Target Compound Data | +1 Da (M+1) |
| Comparator Or Baseline | Unlabeled Fmoc-Leu-OH: 0 Da (M); Fmoc-Leu-OH-13C6: +6 Da (M+6); Fmoc-Leu-OH-13C6,15N: +7 Da (M+7) |
| Quantified Difference | +1 Da (target) vs. 0 Da (unlabeled) vs. +6 Da (13C6) vs. +7 Da (13C6,15N) |
| Conditions | ESI‑MS or MALDI‑TOF analysis of synthetic peptides incorporating the labeled leucine residue |
Why This Matters
The +1 Da shift enables straightforward MS1 quantitation without altering chromatographic retention, reducing the need for method re‑optimization when transitioning from unlabeled to labeled peptide standards.
- [1] Voronin, K. et al. Synthesis of a stable isotopically labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates. J Labelled Comp Radiopharm. 2014; 57(9): 579–583. View Source
